Quercetin 3-rutinoside-7-glucoside

説明

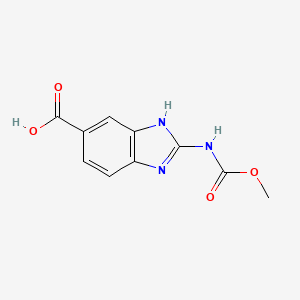

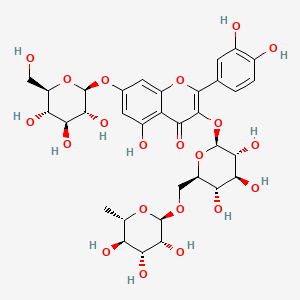

Quercetin 3-O-rutinoside-7-O-glucoside is a flavonol glycoside with antioxidant properties . It is also known as 3,3′,4′,5,7-Pentahydroxyflavone 3-rutinoside 7-glucoside . It has been shown to have potential use in the treatment of cancer, particularly bladder cancer .

Synthesis Analysis

The synthesis of Quercetin 3-O-rutinoside-7-O-glucoside involves complex biochemical processes. One study indicated that phenylalanine ammonia-lyase (PAL), 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), flavonol synthase (FLS), bifunctional dihydroflavonol 4-reductase/flavanone 4-reductase (DFR) and anthocyanidin reductase (ANR) were the key genes involved in flavonoid accumulation .Molecular Structure Analysis

The molecular structure of Quercetin 3-O-rutinoside-7-O-glucoside is complex. It contains total 99 bond(s); 59 non-H bond(s), 14 multiple bond(s), 9 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 6 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), 10 hydroxyl group(s), 3 aromatic hydroxyl(s), 1 primary alcohol(s), 9 secondary alcohol(s), 5 ether(s) (aliphatic) .Chemical Reactions Analysis

Quercetin 3-O-rutinoside-7-O-glucoside has been found to exhibit strong lipid peroxidation inhibitory activities . It has also been shown to enter the hydrophobic pocket of ovalbumin to form six hydrogen bonds with amino acid residues, which affected the glycation process .Physical And Chemical Properties Analysis

Quercetin 3-O-rutinoside-7-O-glucoside is a solid compound with a molecular weight of 772.66 . It is an antioxidant agent that can be found in Hemerocallis fulva .科学的研究の応用

Nutraceutical Potential

Quercetin 3-rutinoside-7-glucoside has been identified as a potential nutraceutical due to its antioxidant activity. Studies suggest that it could be developed as a dietary supplement for managing conditions like diabetes mellitus (DM) by inhibiting enzymes like α-glucosidase and preventing glycation processes .

Antioxidant Properties

The antioxidative properties of Quercetin 3-rutinoside-7-glucoside have been analyzed using density functional theory (DFT) calculations, indicating its potential in combating oxidative stress in various biological systems .

Anti-Diabetic Activity

Research has explored the anti-diabetic activity of Quercetin 3-rutinoside-7-glucoside, with findings supporting its use in the treatment and management of diabetes through various mechanisms, including the regulation of glycated hemoglobin levels .

Chemotherapy Adjuvant

Quercetin 3-rutinoside-7-glucoside has been studied for its role as a chemosensitizer, potentially restoring chemosensitivity in human breast cancer cells and enhancing the efficacy of chemotherapy treatments .

Analytical Reference Standard

This compound serves as an analytical reference standard for the determination of analytes in plant-based studies, highlighting its importance in scientific research and quality control processes .

Food Science Applications

In food science, Quercetin 3-rutinoside-7-glucoside’s interaction with proteins like ovalbumin has been investigated, providing insights into its role in food preservation and safety .

Safety and Hazards

作用機序

Target of Action

Quercetin 3-rutinoside-7-glucoside, a flavonoid compound, has been found to target various biological systems. It is known for its antioxidant properties , which can be attributed to its reactive oxygen species (ROS) scavenging activity . It also inhibits the production of proinflammatory cytokines , which play a crucial role in inflammation and immune responses.

Mode of Action

Quercetin 3-rutinoside-7-glucoside exerts its effects through multiple mechanisms. As an antioxidant, it interacts with ROS, neutralizing them and thereby reducing oxidative stress . Its anti-inflammatory effects are achieved by inhibiting the production of proinflammatory cytokines . Additionally, it has been found to inhibit α-glucosidase and glycation, which are closely related to the treatment of type 2 diabetes mellitus .

Biochemical Pathways

Quercetin 3-rutinoside-7-glucoside affects several biochemical pathways. It has been found to regulate lipid metabolism and fat accumulation by regulating inflammatory responses and glycometabolism pathways . It also plays a role in the rutin catabolic pathway .

Pharmacokinetics

The pharmacokinetics of Quercetin 3-rutinoside-7-glucoside involve absorption, distribution, metabolism, and excretion. It is relatively poorly absorbed in the intestines. Microflora of the lower gut hydrolyze it to its aglycone, quercetin, and the sugar residue, which are subsequently absorbed by the small intestine wall . Following absorption, it undergoes extensive metabolism in the liver, generating numerous metabolites .

Result of Action

The molecular and cellular effects of Quercetin 3-rutinoside-7-glucoside’s action are diverse. Its antioxidant activity helps protect cells from oxidative damage . Its anti-inflammatory activity can reduce inflammation and potentially alleviate conditions associated with chronic inflammation . Its inhibitory effects on α-glucosidase and glycation could potentially be beneficial in the management of type 2 diabetes mellitus .

Action Environment

The action, efficacy, and stability of Quercetin 3-rutinoside-7-glucoside can be influenced by various environmental factors. For instance, the concentration of quercetin and its glycoside derivatives in plants can depend on the species and tissue type . Furthermore, the bioavailability and pharmacokinetic properties of Quercetin 3-rutinoside-7-glucoside can be affected by the polymorphism of intestinal enzymes and transporters .

特性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O21/c1-9-19(38)23(42)26(45)31(49-9)48-8-17-21(40)25(44)28(47)33(53-17)54-30-22(41)18-14(37)5-11(50-32-27(46)24(43)20(39)16(7-34)52-32)6-15(18)51-29(30)10-2-3-12(35)13(36)4-10/h2-6,9,16-17,19-21,23-28,31-40,42-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,28+,31+,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUFXPFDJYNCFD-YQJBXTIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184406 | |

| Record name | Quercetin 3-rutinoside-7-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

772.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quercetin 3-rutinoside-7-glucoside | |

CAS RN |

30311-61-6 | |

| Record name | Quercetin 3-rutinoside-7-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030311616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quercetin 3-rutinoside-7-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1600811.png)